molecular formula C15H14FN5OS3 B2626370 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851132-70-2

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2626370
M. Wt: 395.49
InChI Key: JSUWHRYIGDHFIB-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C15H14FN5OS3 and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-mercaptoacetamide, which is synthesized from 2-amino-5-ethylsulfanyl-1,3,4-thiadiazole and chloroacetic acid. The second intermediate is 1-(4-fluorophenyl)imidazole-2-thiol, which is synthesized from 4-fluoroaniline and carbon disulfide. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide.

Starting Materials
2-amino-5-ethylsulfanyl-1,3,4-thiadiazole, chloroacetic acid, 4-fluoroaniline, carbon disulfide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Reaction
Synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-mercaptoacetamide:, - 2-amino-5-ethylsulfanyl-1,3,4-thiadiazole is reacted with chloroacetic acid in the presence of sodium hydroxide to form N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-carboxyethylsulfanylamine., - The carboxylic acid group is then converted to a thiol group using thionyl chloride and triethylamine to form N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-mercaptoacetamide., Synthesis of 1-(4-fluorophenyl)imidazole-2-thiol:, - 4-fluoroaniline is reacted with carbon disulfide and sodium hydroxide to form 4-fluoro-1,3-dithiole-2-thione., - The dithiole is then reacted with hydrazine hydrate and sodium hydroxide to form 1-(4-fluorophenyl)imidazole-2-thiol., Coupling of intermediates to form final product:, - N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-mercaptoacetamide and 1-(4-fluorophenyl)imidazole-2-thiol are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide.

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)9-24-14-17-7-8-21(14)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUWHRYIGDHFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide

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